molecular formula C24H21N5O3 B2446715 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886896-19-1

1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2446715
CAS RN: 886896-19-1
M. Wt: 427.464
InChI Key: JEOTTZVSBBTBMJ-UHFFFAOYSA-N
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Description

1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Potential Therapeutic Uses

  • Anxiolytic and Antidepressant Potential : Research has shown that derivatives of 1H-imidazo[2,1-f]purine-2,4-dione, including those with similar structural features to the specified compound, exhibit potential as anxiolytic and antidepressant agents. For example, compounds like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione have demonstrated anxiolytic-like activity in mice, comparable to Diazepam (Zagórska et al., 2009).

  • Serotonin Receptor Affinity and Phosphodiesterase Inhibition : These derivatives have also been evaluated for their affinity to serotonin receptors (5-HT1A/5-HT7) and their ability to inhibit phosphodiesterases (PDE4B and PDE10A). This suggests a potential application in developing antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).

  • Antagonistic Activity on Adenosine Receptors : Some derivatives of 1H-imidazo[2,1-f]purine-2,4-dione exhibit antagonistic activity on A3 adenosine receptors, suggesting potential therapeutic applications in this area. For instance, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione shows significant antagonistic activity (Baraldi et al., 2005).

  • Molecular Modeling and Drug Design : The structure of 1H-imidazo[2,1-f]purine-2,4-dione derivatives has been used in molecular modeling studies to understand receptor affinity and selectivity, contributing to drug design, especially in targeting serotoninergic receptors (Zagórska et al., 2015).

  • Ligand-Receptor Interaction Studies : These compounds also provide valuable insights into ligand-receptor interactions, which can be used in the development of new pharmacological agents with specific receptor targets (Baraldi et al., 2008).

  • Cell Permeability and Metabolic Stability : The derivatives have been studied for their metabolic stability and cell permeability, which are crucial parameters in the development of effective and safe pharmacological agents (Zagórska et al., 2018).

  • Receptor Affinity and Enzyme Activity : They have been evaluated for their receptor affinity and enzyme inhibitory activities, contributing to understanding their pharmacological profiles and potential therapeutic applications (Zagórska et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-amino-6-phenylpurine with ethyl acetoacetate, followed by cyclization with p-toluenesulfonic acid and acetic anhydride. The resulting intermediate is then reacted with methyl iodide and sodium hydride to form the final product.", "Starting Materials": [ "2-amino-6-phenylpurine", "ethyl acetoacetate", "p-toluenesulfonic acid", "acetic anhydride", "methyl iodide", "sodium hydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-oxopropyl)-2-amino-6-phenylpurine.", "Step 2: Cyclization of the intermediate with p-toluenesulfonic acid and acetic anhydride to form 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.", "Step 3: Reaction of the intermediate with methyl iodide and sodium hydride to form the final product, 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] }

CAS RN

886896-19-1

Product Name

1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molecular Formula

C24H21N5O3

Molecular Weight

427.464

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H21N5O3/c1-15-9-11-18(12-10-15)29-19(17-7-5-4-6-8-17)14-27-20-21(25-23(27)29)26(3)24(32)28(22(20)31)13-16(2)30/h4-12,14H,13H2,1-3H3

InChI Key

JEOTTZVSBBTBMJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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